(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride
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Overview
Description
(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2S. It is known for its unique structure, which includes a pyridine ring substituted with a methylsulfanyl group and a methanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine-3-carbaldehyde.
Substitution Reaction: The bromine atom is substituted with a methylsulfanyl group using a thiol reagent under basic conditions.
Reduction: The resulting aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.
Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylsulfanyl group and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylsulfanylpyridin-2-yl)methanamine;dihydrochloride
- (5-Methylsulfanylpyridin-4-yl)methanamine;dihydrochloride
- (5-Methylsulfanylpyridin-3-yl)ethanamine;dihydrochloride
Uniqueness
(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride is unique due to the specific position of the methylsulfanyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.
Properties
IUPAC Name |
(5-methylsulfanylpyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-10-7-2-6(3-8)4-9-5-7;;/h2,4-5H,3,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEHZZAHZOICIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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